molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Numéro de catalogue: B1282547
Numéro CAS: 77716-01-9
Poids moléculaire: 231.29 g/mol
Clé InChI: SLLWALHBEBMXSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with an epoxide, followed by cyclization to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Properties

  • Antiarrhythmic Activity
    • Research has demonstrated that 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one exhibits significant antiarrhythmic properties. In studies involving anesthetized dogs with induced myocardial infarctions, the compound effectively suppressed ventricular tachycardia at doses of 3 and 6 mg/kg body weight, showcasing its potential as a therapeutic agent for cardiac conditions .
  • Synthesis of Related Compounds
    • The synthesis of this compound often involves Mannich-type reactions, which can lead to the formation of various derivatives with modified pharmacological profiles. For instance, the Wolff-Kishner reduction of the ketone group in related compounds has been explored to generate thia analogs with distinct biological activities .

Potential Therapeutic Uses

The unique structural features of this compound suggest several therapeutic applications:

  • Cardiovascular Disorders: Given its antiarrhythmic properties, further exploration into its use for treating arrhythmias is warranted.
  • Neuropharmacology: The bicyclic structure may allow for interactions with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Study on Antiarrhythmic Effects

In a controlled study involving mongrel dogs, the administration of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (a derivative) demonstrated a marked suppression of induced ventricular tachycardia. The study highlighted the compound's ability to stabilize cardiac rhythm under stress conditions .

Synthesis and Characterization

A comprehensive synthesis report detailed the preparation of this compound via a Mannich reaction starting from 4-thianone, followed by X-ray diffraction analysis to confirm the conformational structure of the resultant compound . This study underscores the importance of structural analysis in understanding the compound's reactivity and potential applications.

Mécanisme D'action

The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure, which includes both an oxa and an aza bridge. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Activité Biologique

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS Number: 77716-01-9) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Purity95%
Physical FormSolid or semi-solid
Storage Temperature2–8 °C

The compound's structure features a bicyclic framework that is significant for its biological activity, particularly in pharmacological applications.

Synthesis

The synthesis of this compound has been achieved through various methods, including microwave-assisted reactions which enhance yield and selectivity in the formation of complex structures. The synthetic routes often involve the use of starting materials such as benzyl-tethered trichloroacetamides, leading to the desired bicyclic structure with high efficiency .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. For instance, compounds structurally related to this compound demonstrated selective toxicity against specific cancer cell lines, including A431 (squamous carcinoma) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using IC50 values, revealing that some derivatives had IC50 values as low as 20–49 µg/mL against these cell lines .

Antiarrhythmic Properties

Research has highlighted the antiarrhythmic potential of related compounds such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane. In animal studies, these compounds were effective in suppressing induced ventricular tachycardia at doses of 3 and 6 mg/kg, showcasing their potential for cardiac applications .

Hemocompatibility

Hemocompatibility studies have shown that certain derivatives exhibit low hemolytic activity, indicating their potential safety for use in blood-contacting applications. For example, hemolysis rates remained below the critical threshold of 2% at various concentrations, suggesting favorable biocompatibility .

Study on Antitumor Activity

In a study assessing the antitumor efficacy of various derivatives of bicyclic compounds, it was found that specific modifications to the molecular structure significantly enhanced selective toxicity against cancer cells while maintaining lower toxicity towards normal cells .

Cardiac Safety Profile

A comparative analysis between the antiarrhythmic effects of 7-benzyl-3-thia derivatives and traditional agents like lidocaine revealed that these new compounds could potentially offer safer alternatives with fewer side effects in clinical settings .

Propriétés

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLWALHBEBMXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547652
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77716-01-9
Record name 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (6 g, 60 mmol) and powdered paraformaldehyde (4.50 g, 150 mmol) in isopropanol (150 mL) at 65° C. was added a solution of benzylamine (7.2 mL, 66 mmol) and acetic acid (3.77 mL, 66 mmol) in isopropanol (150 mL) dropwise over 1.5 h. The reaction mixture was stirred at 65° C. for 1.5 h. Upon cooling, the solvent was removed in vacuo. The residue was diluted with water (250 mL) and 1M hydrogen chloride solution (22.5 mL), and extracted with tert-butyl methyl ether (2×100 mL). The aqueous phase was basified to pH 13 with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (Biotage Isolera 4, SNAP 100 g), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound 6 g, 37%) as a yellow oil. δH (500 MHz, DMSO-d6) 7.40-7.18 (m, 5H), 4.09 (d, J 10.9 Hz, 2H), 3.73 (dd, J 11.2, 2.8 Hz, 2H), 3.52 (s, 2H), 2.97 (dd, J 11.1, 2.9 Hz, 2H), 2.89 (dd, J 11.1, 6.8 Hz, 2H), 2.49-2.44 (m, 2H). Method E HPLC-MS: MH+ m/z 232, RT 4.10 minutes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What is the stereochemical outcome of reacting 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents?

A: The study by [] explored the reaction of this compound with various aryl Grignard reagents. The researchers discovered that the addition of the Grignard reagent to the carbonyl group (C-9) consistently resulted in the formation of tertiary alcohols. Importantly, the aryl group consistently adopted a "syn" configuration relative to the oxygen atom in the bicyclic ring system. This stereoselectivity suggests a potential directing effect of the oxygen atom during the Grignard addition reaction.

Q2: How was the conformation of the tertiary alcohol product, derived from this compound, determined in the solid state?

A: X-ray diffraction analysis was employed to unequivocally determine the conformation of the tertiary alcohol product []. The analysis revealed that the bicyclic ring system of the alcohol existed in a chair-chair conformation. This finding provides valuable insights into the preferred three-dimensional structure of this class of compounds in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.